molecular formula C17H17N3O6S2 B2652978 (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 895455-85-3

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No.: B2652978
CAS No.: 895455-85-3
M. Wt: 423.46
InChI Key: RPZQFCNUFZJUCP-ZCXUNETKSA-N
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Description

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a recognized and potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. Its primary research value lies in the study of various cancers, particularly non-small cell lung cancer (NSCLC), where aberrant ALK and ROS1 signaling drives tumor proliferation and survival. The compound acts by competitively binding to the ATP-binding site of these kinases, effectively blocking their phosphorylation activity and downstream signaling pathways such as JAK/STAT and PI3K/AKT. This mechanism induces cell cycle arrest and apoptosis in dependent cancer cell lines. As a research-grade inhibitor, it is a critical tool for investigating kinase signaling mechanisms, studying drug resistance mutations, and evaluating the efficacy of targeted therapeutic strategies in preclinical models. The compound is offered with high purity and stability to ensure reproducible results in biochemical and cell-based assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S2/c1-24-7-6-19-10-8-11(25-2)12(26-3)9-14(10)28-17(19)18-16(21)13-4-5-15(27-13)20(22)23/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZQFCNUFZJUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N3O4SC_{20}H_{19}N_{3}O_{4}S, and it features a benzo[d]thiazole core with various substituents that enhance its chemical reactivity and biological activity. The presence of methoxy and nitro groups contributes to its potential pharmacological effects.

PropertyValue
Molecular FormulaC20H19N3O4SC_{20}H_{19}N_{3}O_{4}S
Molecular Weight429.5 g/mol
Structural FeaturesBenzo[d]thiazole core, methoxy groups, nitro group

Biological Activity Overview

  • Anticancer Activity :
    • Benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells.
    • For instance, a study reported IC50 values ranging from 2.02 µM to 171.67 µM against human cancer cell lines, demonstrating significant anticancer potential compared to non-cancerous Vero cells .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes linked to oxidative stress and cancer progression. For example, benzothiazole derivatives have been shown to inhibit the NQO2 enzyme with varying IC50 values; some derivatives achieved as low as 51 nM .
    • This inhibition is crucial as NQO2 plays a role in cellular defense against oxidative damage, suggesting that the compound could enhance therapeutic efficacy in cancer treatments.
  • Anti-inflammatory and Antioxidant Properties :
    • Research indicates that benzothiazole derivatives possess anti-inflammatory properties that may be beneficial in treating conditions characterized by chronic inflammation. The antioxidant capacity of these compounds helps mitigate oxidative stress, which is often implicated in cancer and neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a recent study involving synthesized benzothiazole derivatives, the compound demonstrated potent inhibitory activity against A549 lung cancer cells with an IC50 value of 12 µM. The selectivity was confirmed by comparing its effects on normal Vero cells, which showed no significant cytotoxicity .

A detailed investigation into the mechanism of action revealed that this compound interacts with cellular receptors and enzymes involved in apoptosis pathways. This interaction modulates cellular responses leading to increased apoptosis in cancer cells while maintaining normal cell viability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related heterocyclic derivatives, emphasizing synthesis, substituent effects, and biological relevance.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Structural Features Biological Activity Synthesis Key Steps Key Findings
Target Compound : (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide Benzo[d]thiazole with dimethoxy and methoxyethyl substituents; 5-nitrothiophene carboxamide Hypothesized kinase inhibition or STING agonism Likely involves imine formation, carboxamide coupling, and nitro group introduction Nitro group may enhance binding affinity; methoxy groups improve solubility
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole-thiophene hybrid with diethylamino phenyl group Kinase inhibitor (inferred from structural class) Oxime cyclization, ester hydrolysis, carboxamide coupling Methyl groups on thiophene/isoxazole reduce steric hindrance for target binding
STING Agonist (Compound 35) Benzo[d]thiazole-imidazopyridine conjugate with hydroxypropoxy and ethyl-methyl groups STING pathway activation Multi-step coupling of benzo[d]thiazole and imidazopyridine moieties Hydrophilic substituents (e.g., hydroxypropoxy) enhance aqueous solubility and immune activation
Indol-thiazolyl-thiazolidinone Derivatives Indole fused with thiazolidinone and tetrahydrobenzothiazole Antimicrobial or anticancer activity Schiff base formation between indole carboxaldehydes and benzothiazole amines Planar indole-thiazole systems enable intercalation with DNA or enzymes
Thiazole-containing Protease Inhibitors Thiazole rings integrated into peptidomimetic scaffolds Protease inhibition (e.g., HIV-1) Solid-phase peptide synthesis with thiazole building blocks Thiazole’s rigidity mimics peptide bonds, enhancing target specificity

Key Comparative Insights

Substituent Effects: The target compound’s 5-nitrothiophene group distinguishes it from analogs with methylthiophene (e.g., ) or unsubstituted thiophene rings. The nitro group’s electron-withdrawing nature may increase electrophilicity, favoring interactions with nucleophilic residues in enzymes or receptors.

Synthetic Complexity :

  • The target compound’s synthesis likely parallels methods for benzo[d]thiazole derivatives, such as imine formation (cf. ) and carboxamide coupling (cf. ). However, introducing the nitro group may require selective nitration or protection strategies absent in simpler thiophene derivatives.

Biological Relevance: Unlike the STING agonist in , which relies on an imidazopyridine moiety for immune activation, the target compound’s nitrothiophene may confer distinct redox properties or cytotoxicity. Compared to indol-thiazolyl-thiazolidinones , the absence of a thiazolidinone ring in the target compound suggests a different mechanism, possibly targeting kinases or proteases via its planar benzo[d]thiazole-thiophene system.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for maximizing yield and purity of this compound?

  • Methodology :

  • Solvent System : Use a mixture of acetic anhydride and acetic acid (10:20 mL) under reflux, as demonstrated in heterocyclic syntheses involving similar intermediates .
  • Catalyst : Fused sodium acetate (0.5 g) enhances condensation reactions by acting as a mild base .
  • Reaction Time : Reflux for 2 hours balances completion and side-product minimization. Prolonged heating may degrade nitro or methoxy groups.
  • Workup : Crystallization from DMF/water or ethanol improves purity, as shown in thiazolo-pyrimidine derivatives .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodology :

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1,700 cm⁻¹, NO₂ at ~1,520 cm⁻¹, and NH stretches in tautomeric forms) .
  • NMR Analysis :
  • ¹H NMR : Assign methoxy protons (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm). The Z-configuration of the imine bond can be confirmed via coupling patterns .
  • ¹³C NMR : Carboxamide carbonyls appear at ~165–170 ppm, while nitro groups deshield adjacent carbons .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z ~500–550 for this compound) .

Q. How can side reactions during synthesis be mitigated?

  • Methodology :

  • Control of Moisture : Anhydrous conditions prevent hydrolysis of nitro or methoxy groups. Use molecular sieves or inert gas purging .
  • Stoichiometry : Maintain a 1:1 molar ratio of benzo[d]thiazole and thiophene-carboxamide precursors to avoid oligomerization .
  • Temperature Gradients : Gradual heating (e.g., 30°C → 80°C) minimizes decomposition of thermally sensitive intermediates .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity and stability?

  • Methodology :

  • Electron-Donating Groups (EDGs) : Methoxy groups on the benzo[d]thiazole ring enhance stability via resonance but may reduce electrophilicity at the imine bond. Computational studies (DFT) can quantify charge distribution .
  • Electron-Withdrawing Groups (EWGs) : The nitro group on thiophene increases electrophilicity, facilitating nucleophilic attacks in downstream reactions. Substituent effects are validated via Hammett plots .
  • Steric Effects : The 2-methoxyethyl group on position 3 of the benzo[d]thiazole may hinder π-stacking in crystallization, as observed in X-ray studies of analogous compounds .

Q. How can contradictions in NMR data from tautomerism or stereochemistry be resolved?

  • Methodology :

  • Variable Temperature NMR : Detect tautomeric equilibria (e.g., thione-thiol forms) by observing peak coalescence at elevated temperatures .
  • Deuterium Exchange : Replace exchangeable protons (e.g., NH in imine bonds) to simplify spectra .
  • 2D NMR (COSY, NOESY) : Resolve stereochemical ambiguities. For example, NOE correlations between the methoxyethyl chain and aromatic protons confirm spatial proximity .

Q. What strategies identify biological targets or mechanisms of action?

  • Methodology :

  • Cellular Assays : Screen for STING pathway activation (IC₅₀) using IFN-β reporter cells, as seen in structurally related STING agonists .
  • Molecular Docking : Model interactions with proteins (e.g., STING’s binding pocket) using AutoDock Vina. Key interactions include H-bonding with the carboxamide and π-stacking with the benzo[d]thiazole .
  • Metabolic Stability : Assess microsomal half-life (t₁/₂) using liver S9 fractions. The nitro group may confer resistance to oxidative metabolism .

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